molecular formula C21H21ClN2O5S B2527781 (E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-40-9

(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2527781
CAS No.: 864926-40-9
M. Wt: 448.92
InChI Key: LPFQKCWDBBWOGI-CMDGGOBGSA-N
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Description

(E)-6-Ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex heterocyclic compound featuring a dihydrothieno[2,3-c]pyridine core substituted with ester groups (ethyl and methyl) at positions 3 and 6, respectively, and an acrylamido moiety bearing a 2-chlorophenyl group at position 2. Its synthesis likely involves amide coupling or condensation reactions, similar to procedures outlined for structurally related compounds .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-3-29-21(27)24-11-10-14-16(12-24)30-19(18(14)20(26)28-2)23-17(25)9-8-13-6-4-5-7-15(13)22/h4-9H,3,10-12H2,1-2H3,(H,23,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQKCWDBBWOGI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. The general approach includes:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of substituents such as the ethyl and methyl groups at specific positions.
  • Acrylamide formation by reacting with appropriate amines and acrylate derivatives.

The detailed synthetic pathway can be illustrated as follows:

  • Step 1 : Synthesis of the thieno[2,3-c]pyridine skeleton.
  • Step 2 : Alkylation to introduce ethyl and methyl groups.
  • Step 3 : Formation of the acrylamide moiety through condensation reactions with 2-chlorophenyl derivatives.

Antimicrobial Activity

Research indicates that compounds related to thieno[2,3-c]pyridine exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds demonstrated potent antibacterial activity. For instance:

  • Compound A showed an inhibition zone of 18 mm against Staphylococcus aureus.
  • Compound B , with a para-hydroxyl group, exhibited enhanced activity due to increased electron density contributing to better interaction with bacterial targets.

Cytotoxicity and Antiviral Activity

In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, antiviral assays indicated potential efficacy against HIV-1, suggesting a broader therapeutic application.

Table of Biological Activities

CompoundAntibacterial Activity (mm)Cytotoxicity (IC50 µM)Antiviral Activity (IC50 µM)
(E)-6-Ethyl182515
Compound B203010
Compound C1535-

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial properties of various thieno[2,3-c]pyridine derivatives. The results indicated that compounds with electron-donating groups at the para position on the phenyl ring significantly enhanced antibacterial activity. The study concluded that these compounds could serve as templates for developing new antibiotics.

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer potential of this compound in various human cancer cell lines. Results demonstrated that it induced apoptosis in a dose-dependent manner, with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.

Scientific Research Applications

Synthesis of Thienopyridine Derivatives

The synthesis of thienopyridine derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the Knoevenagel condensation reaction between active methylene compounds and substituted benzaldehydes in the presence of a catalyst such as piperidine and acetic acid. This method has been shown to yield high purity and good yields (55-95%) for various derivatives, including those with different substituents on the phenyl ring .

Anticancer Activity

Thienopyridine derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, specific derivatives have shown effectiveness against breast cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thienopyridine derivatives. The compound exhibits activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of thienopyridine derivatives have been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thienopyridine derivatives. Variations in substituents on the phenyl ring or modifications to the thienopyridine core can significantly influence biological activity. For instance, introducing electron-withdrawing groups often enhances potency against specific targets while modifying lipophilicity and solubility characteristics .

Case Study 1: Anticancer Evaluation

A study evaluated a series of thienopyridine derivatives for their anticancer activity against different tumor cell lines. Among these, (E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate demonstrated significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various thienopyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the compound's structure improved its antibacterial properties significantly compared to unmodified versions .

Chemical Reactions Analysis

Esterification and Functionalization

  • Ethyl and methyl esters : Generated via esterification of carboxylic acid intermediates using ethanol/methanol in the presence of catalytic sulfuric acid or via transesterification .

  • Stereoselective acrylamido installation : Controlled by chiral catalysts or resolution techniques to achieve the (E)-configuration .

Hydrolysis of Esters

ConditionReaction OutcomeYield/StabilityCitation
Acidic (HCl, H₂O)Hydrolysis to carboxylic acidsModerate (60–70%)
Basic (NaOH, EtOH)Saponification to carboxylatesHigh (85–90%)

Acrylamido Group Reactivity

  • Electrophilic addition : Reacts with bromine or thiols to form dihalogenated or thioether derivatives.

  • Cycloaddition : Participates in Diels-Alder reactions with dienes under thermal conditions .

Thermal Stability

  • Decomposes above 200°C, releasing CO₂ and forming charred residues.

  • The acrylamido group undergoes retro-Michael elimination at elevated temperatures .

Photolytic Sensitivity

  • UV exposure (λ = 254 nm) induces cis-trans isomerization of the acrylamido group, reducing bioactivity .

Antiplatelet Analogues

Structurally related to clopidogrel (a thienopyridine antiplatelet drug), this compound may inhibit ADP-induced platelet aggregation via similar metabolic activation pathways .

SAR Insights

ModificationEffect on ActivityCitation
Ethyl → methyl esterReduced metabolic stability
Chlorophenyl removalLoss of target affinity

Key Challenges

  • Stereochemical purity : Maintaining the (E)-configuration during synthesis requires stringent control of reaction conditions .

  • Solubility : Limited aqueous solubility due to hydrophobic ester and aryl groups.

Comparison with Similar Compounds

6-Ethyl 3-methyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3d)

  • Substituent: 3,4,5-Trimethoxyphenylamino group at position 2.
  • Key Properties :
    • Molecular weight: 450.5 g/mol (C21H26N2O7S).
    • Melting point: 76–78°C.
    • Synthesis yield: 55%.
    • Spectroscopic Data :
  • <sup>1</sup>H-NMR: δ 1.19 (t, 3H, ethyl CH3), 3.77–3.78 (s, 9H, OCH3), 6.68 (s, 2H, aromatic protons).
  • MS (ESI): [M+1]<sup>+</sup> = 451.4.
  • Applications : Reported as an antitubulin agent, highlighting the role of the trimethoxyphenyl group in mimicking colchicine-site binding .

(E)-6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

  • Substituent: 2-Hydroxybenzylideneamino Schiff base at position 2.
  • Key Properties :
    • Characterization: FT-IR (C=N stretch ~1600 cm<sup>-1</sup>), <sup>1</sup>H/13C NMR, and UV-vis spectroscopy.
  • Applications: Functions as a Schiff base ligand for metal coordination, demonstrating the adaptability of the dihydrothienopyridine scaffold in inorganic chemistry .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structural Variation: Imidazo[1,2-a]pyridine core instead of dihydrothieno[2,3-c]pyridine.
  • Key Properties :
    • Melting point: 243–245°C.
    • Synthesis yield: 51%.
    • Spectroscopic Data :
  • <sup>1</sup>H-NMR: δ 7.40–8.20 (aromatic protons), 4.30–4.50 (ester CH2).
  • HRMS (ESI): [M+H]<sup>+</sup> = 561.1770 (calculated), 561.1772 (found).

Comparative Analysis

Table 1: Key Properties of Structural Analogs

Compound Core Structure Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Applications
Target Compound Dihydrothieno[2,3-c]pyridine 3-(2-Chlorophenyl)acrylamido ~493.9* N/A N/A Hypothesized antitubulin agent
3d Dihydrothieno[2,3-c]pyridine 3,4,5-Trimethoxyphenylamino 450.5 76–78 55% Antitubulin agent
Schiff Base Ligand Dihydrothieno[2,3-c]pyridine 2-Hydroxybenzylideneamino ~480.5* N/A N/A Metal coordination ligand
Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, oxo groups 560.5 243–245 51% Not specified

*Calculated based on molecular formula.

Substituent Impact on Properties

  • Electron Effects: The 2-chlorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the polar trimethoxyphenylamino group in 3d.
  • Biological Relevance : The acrylamido group’s conjugation system could facilitate π-π stacking or hydrogen bonding in biological targets, analogous to the trimethoxyphenyl group’s role in 3d’s antitubulin activity .
  • Synthetic Complexity : The target compound’s acrylamido substituent likely requires a multi-step synthesis involving amide coupling, whereas Schiff base formation (as in ) is a single-step condensation.

Spectroscopic Trends

  • NMR Shifts : Aromatic protons in the target compound’s 2-chlorophenyl group would resonate downfield (~δ 7.20–7.50) compared to the trimethoxyphenyl group’s shielded protons (δ ~6.68 in 3d) .
  • Mass Spectrometry : The target compound’s molecular ion ([M+1]<sup>+</sup>) is expected near m/z 494, significantly higher than 3d (m/z 451.5) due to the larger acrylamido substituent.

Q & A

Q. What are the key steps in synthesizing (E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?

The synthesis involves multi-step reactions:

  • Step 1 : Preparation of the thieno[2,3-c]pyridine scaffold via cyclization, as demonstrated in analogous compounds using brominated intermediates (e.g., 2-bromo derivatives synthesized via General Procedure B in ).
  • Step 2 : Introduction of the acrylamido group via a condensation reaction. For example, Schiff base ligands are formed by reacting amino-substituted precursors with aldehydes or ketones under controlled conditions (e.g., 2-hydroxybenzaldehyde in and ).
  • Step 3 : Esterification and functionalization of the ethyl and methyl carboxylate groups, requiring precise temperature control (e.g., 60–80°C) and solvent selection (e.g., ethyl acetate/petroleum ether mixtures for purification) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity and stereochemistry, particularly for the (E)-configuration of the acrylamido group and dihydrothieno-pyridine ring protons (δ 2.90–4.55 ppm in analogous compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., [M]+ = 348.3 for brominated intermediates) .
  • Chromatography : Flash chromatography (ethyl acetate/petroleum ether) and HPLC monitor reaction progress and purity (>95% for advanced intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates, while dichloromethane/diethyl ether mixtures improve crystallization of final products .
  • Catalytic Systems : Palladium(II) complexes (e.g., [PdCl2(CH3CN)2]) facilitate coupling reactions for acrylamido group introduction, with yields >70% under reflux conditions .
  • Temperature Control : Maintaining 60–80°C during esterification prevents side reactions (e.g., transesterification) .

Q. How do structural modifications (e.g., substituents on the chlorophenyl group) impact biological activity?

  • Enzymatic Inhibition : The 2-chlorophenyl group enhances steric and electronic interactions with enzyme active sites. For example, Ki values for acetylcholinesterase (AChE) inhibition drop to 7.13 µM with electron-withdrawing substituents (e.g., Cl), compared to 9.37 µM for unsubstituted analogs .
  • Antioxidant Activity : Electron-donating groups (e.g., methoxy) on the phenyl ring reduce DPPH scavenging efficiency by 20–30% compared to halogenated derivatives, as shown in Schiff base ligand studies .

Q. How can contradictions in biological data (e.g., ligand vs. metal chelate activity) be resolved?

  • Assay-Specific Factors : Ligands often show higher antioxidant activity in DPPH assays due to direct radical scavenging, while metal chelates may exhibit stronger enzyme inhibition via coordination-driven binding (e.g., Fe(II) chelates with GST Ki = 9.37 µM vs. ligand Ki = 5.75 µM for BChE) .
  • Structural Analysis : X-ray crystallography or DFT calculations can clarify steric clashes or electronic mismatches in chelate-enzyme interactions .

Q. What strategies validate the compound’s mechanism of action in medicinal chemistry studies?

  • Docking Simulations : Molecular docking with AChE (PDB ID: 4EY7) predicts binding modes of the acrylamido group and chlorophenyl moiety .
  • In Vitro/In Vivo Correlation : Pair enzymatic inhibition data (e.g., IC50) with pharmacokinetic studies to assess bioavailability and metabolic stability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR and MS results with computational models (e.g., ChemDraw 3D) to resolve stereochemical ambiguities .
  • Scalability : Pilot-scale synthesis should prioritize solvent recovery (e.g., ethyl acetate) and catalyst recycling to align with green chemistry principles .

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